

Synthesis of Tetrakis(4-aminophenyl)methane: A Detailed Application Note and Protocol

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Compound of Interest

Compound Name: *Tetrakis(4-nitrophenyl)methane*

Cat. No.: *B1336605*

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This document provides detailed application notes and experimental protocols for the synthesis of tetrakis(4-aminophenyl)methane from **tetrakis(4-nitrophenyl)methane**. This transformation is a key step in the production of a versatile building block used in the development of advanced polymers, functional materials, and pharmaceutical compounds. The protocols outlined below are based on established chemical literature and offer various methodologies to suit different laboratory settings and substrate requirements.

Introduction

Tetrakis(4-aminophenyl)methane (TAPM) is a tetra-functional amine with a unique tetrahedral geometry. This structure imparts exceptional properties to the materials derived from it, including high thermal stability and three-dimensional network formation. The synthesis of TAPM is most commonly achieved through the reduction of its precursor, **tetrakis(4-nitrophenyl)methane** (TNPM). This reduction can be accomplished using several methods, each with its own advantages in terms of yield, reaction conditions, and compatibility with other functional groups. This note details three primary methods: catalytic hydrogenation with Raney® Nickel, reduction with tin(II) chloride, and a procedure utilizing palladium on carbon.

Comparative Analysis of Synthesis Methods

The choice of reduction method for converting TNPM to TAPM can significantly impact the reaction outcome. The following table summarizes the quantitative data associated with the

most common and effective methods found in the literature.

Method	Reducing Agent/Catalyst	Solvent(s)	Reaction Time	Temperature	Yield (%)	Notes
Catalytic Hydrogenation	Raney® Ni, Hydrazine Monohydrate	THF	2 - 4 hours	Reflux	61 - 81	A commonly used method with good to excellent yields.
Catalytic Hydrogenation	10% Pd/C, Hydrazine Hydrate	n-Butanol	2 hours	50 °C	76	Effective method with a noble metal catalyst.
Metal Salt Reduction	SnCl ₂ ·2H ₂ O	Ethanol	2 hours	Reflux	~80	A classic and effective method for nitro group reduction. [1]
Metal-Free Reduction	Sodium Dithionite (Na ₂ S ₂ O ₄)	DMF/Water	24 hours	45 °C	N/A	A milder, metal-free alternative. Yield not specified for this substrate.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of tetrakis(4-aminophenyl)methane from **tetrakis(4-nitrophenyl)methane**.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel and Hydrazine Monohydrate

This protocol is adapted from established literature procedures and provides a high-yield synthesis of TAPM.^{[2][3]}

Materials:

- **Tetrakis(4-nitrophenyl)methane** (TNPM)
- Tetrahydrofuran (THF), anhydrous
- Raney® Nickel (50% slurry in water)
- Hydrazine monohydrate
- Ethanol
- Nitrogen gas supply
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating
- Filtration apparatus

Procedure:

- To a 250 mL round-bottom flask, add **tetrakis(4-nitrophenyl)methane** (1.5 g, 2.9 mmol) and 100 mL of tetrahydrofuran.
- Stir the mixture under a nitrogen atmosphere to dissolve the starting material.

- Carefully add Raney® Nickel (approximately 10 g of a 50% slurry in water, washed with THF) to the solution.
- Slowly add hydrazine monohydrate (2.0 g, 40 mmol) to the reaction mixture using a syringe.
- Heat the mixture to reflux and maintain for 4 hours.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the hot mixture through a pad of Celite® to remove the Raney® Nickel catalyst, and wash the filter cake with ethanol.
- Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
- Wash the resulting crude product with ethanol (50 mL) and dry under vacuum to obtain tetrakis(4-aminophenyl)methane as a white to off-white solid.
- Yield: 0.92 g (81%).

Protocol 2: Reduction using Tin(II) Chloride

This method is a classic approach for the reduction of aromatic nitro compounds and offers high yields.^[1]

Materials:

- **Tetrakis(4-nitrophenyl)methane (TNPM)**
- Ethanol
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- 10% aqueous sodium hydroxide (NaOH)
- Deionized water
- Round-bottom flask

- Reflux condenser
- Magnetic stirrer with heating
- Filtration apparatus

Procedure:

- In a 1 L round-bottom flask, dissolve **tetrakis(4-nitrophenyl)methane** (6.2 g, 12.4 mmol) in 618 mL of ethanol.[\[1\]](#)
- Add tin(II) chloride dihydrate (55.8 g, 247.2 mmol) to the solution.[\[1\]](#)
- Heat the reaction mixture to reflux at 90 °C and maintain for 2 hours.[\[1\]](#)
- After cooling to room temperature, remove the ethanol under reduced pressure.[\[1\]](#)
- Dilute the residue with approximately 200 mL of water and cool the mixture to 0 °C in an ice bath.[\[1\]](#)
- Slowly add 10% aqueous sodium hydroxide solution until the pH of the mixture is approximately 10.[\[1\]](#)
- Allow the mixture to warm to room temperature and stir overnight.[\[1\]](#)
- Collect the solid product by vacuum filtration.
- Wash the solid extensively with water, followed by a wash with ethanol to obtain tetrakis(4-aminophenyl)methane as a beige solid.[\[1\]](#)
- Yield: 3.7 g (79.5%).[\[1\]](#)

Protocol 3: Catalytic Hydrogenation using Palladium on Carbon

This protocol utilizes a palladium catalyst and is another effective method for the reduction of the nitro groups.

Materials:

- **Tetrakis(4-nitrophenyl)methane (TNPM)**
- n-Butanol
- 10% Palladium on carbon (Pd/C)
- Hydrazine hydrate
- Tetrahydrofuran (THF)
- Ethanol
- Nitrogen gas supply
- Round-bottom flask
- Magnetic stirrer with heating
- Filtration apparatus

Procedure:

- In a 250 mL round-bottom flask, add **tetrakis(4-nitrophenyl)methane** (6.50 g, 13.00 mmol), 10% Pd/C (0.98 g, 15% w/w), and n-butanol (150 mL).
- Heat the mixture to 50-60 °C with stirring.
- Add hydrazine hydrate (7.6 mL, 156 mmol) dropwise over 30 minutes, maintaining the temperature at 50-60 °C.
- Stir the reaction for an additional 2 hours at 50 °C.
- Cool the reaction mixture to room temperature and purge with nitrogen for 10 minutes.
- Filter the mixture to remove the catalyst and wash the filter cake with THF.
- Remove the solvent from the filtrate by rotary evaporation.

- Recrystallize the residue from ethanol to obtain a light-colored crystalline product.
- Yield: 3.76 g (76%).

Purification and Characterization

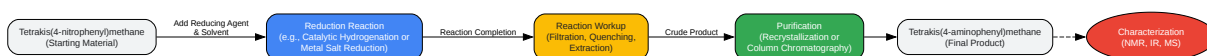
The crude tetrakis(4-aminophenyl)methane can be further purified by recrystallization from ethanol or a mixture of chloroform and ethanol.[4] For higher purity, silica gel column chromatography using a gradient elution of chloroform and hexane can be employed.[4]

Spectroscopic Data for Tetrakis(4-aminophenyl)methane:

- ^1H NMR (DMSO- d_6 , 400 MHz): δ = 6.67-6.66 (d, 8H), 6.39-6.37 (d, 8H), 4.85 (s, 8H, NH_2).[1]
- IR (KBr, cm^{-1}): ~3300 (N-H stretching), ~1600 (aromatic C=C stretching).[5]
- Mass Spectrometry (m/z): Molecular Ion (M^+) at 380.5.[5]

Visualizing the Workflow

The general experimental workflow for the synthesis of tetrakis(4-aminophenyl)methane from **tetrakis(4-nitrophenyl)methane** is depicted in the following diagram.



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